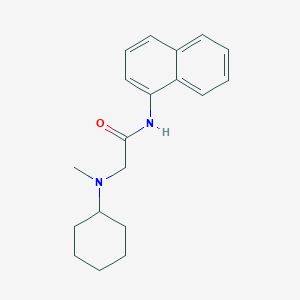
N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide, also known as CMN-1, is a novel small molecule that has been found to have potential therapeutic applications in various diseases. It is a member of the class of compounds known as glycine site NMDA receptor antagonists.
Mécanisme D'action
N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide acts as a glycine site NMDA receptor antagonist, which means it blocks the action of the NMDA receptor by binding to the glycine site. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and learning and memory. Overactivation of the NMDA receptor can lead to excitotoxicity and neuronal damage. By blocking the glycine site of the NMDA receptor, N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide reduces the excitotoxicity and neuronal damage associated with overactivation of the receptor.
Biochemical and physiological effects:
N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide has been found to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis, and increasing neurotrophic factors and synaptic plasticity. These effects are thought to be mediated by the blockade of the NMDA receptor and the subsequent reduction in excitotoxicity and neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide is its specificity for the glycine site of the NMDA receptor, which reduces the potential for off-target effects. However, one limitation is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide.
Orientations Futures
There are several future directions for the study of N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide. One direction is to investigate its potential therapeutic applications in other diseases, such as traumatic brain injury and multiple sclerosis. Another direction is to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide involves a multi-step process, starting with the reaction of 1-naphthylamine with cyclohexanone to form 1-(cyclohexylamino)naphthalene-2-ol. This intermediate is then reacted with methyl iodide to form N-methyl-1-(cyclohexylamino)naphthalene-2-ol, which is further reacted with glycine to form N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, epilepsy, and stroke. In Alzheimer's disease, N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide has been found to improve cognitive function and reduce amyloid beta deposition in animal models. In Parkinson's disease, N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide has been found to protect dopaminergic neurons from degeneration. In epilepsy, N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide has been found to reduce seizure frequency and severity. In stroke, N~2~-cyclohexyl-N~2~-methyl-N~1~-1-naphthylglycinamide has been found to reduce brain damage and improve neurological function.
Propriétés
IUPAC Name |
2-[cyclohexyl(methyl)amino]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-21(16-10-3-2-4-11-16)14-19(22)20-18-13-7-9-15-8-5-6-12-17(15)18/h5-9,12-13,16H,2-4,10-11,14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGNOPORGAIGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC2=CC=CC=C21)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-cyclohexyl-N~2~-methyl-N-naphthalen-1-ylglycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chloro-3-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5720450.png)
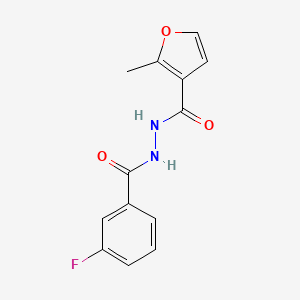
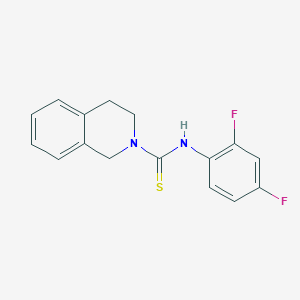
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-tert-butylbenzamide](/img/structure/B5720468.png)
![4-tert-butyl-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5720478.png)

![3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5720483.png)
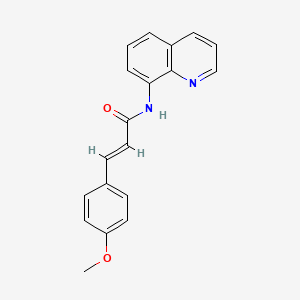
![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5720500.png)
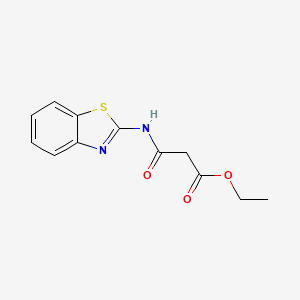
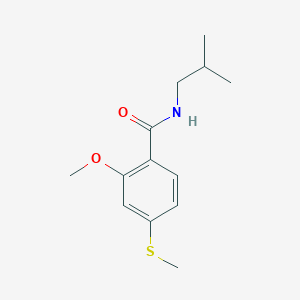
![N-(2-fluorophenyl)-N'-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5720529.png)
![8-(anilinomethylene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B5720538.png)
